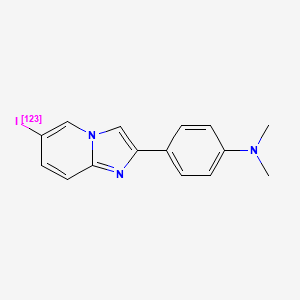

(123I)Impy

Description

Structure

3D Structure

Properties

CAS No. |

848769-17-5 |

|---|---|

Molecular Formula |

C15H14IN3 |

Molecular Weight |

359.20 g/mol |

IUPAC Name |

4-(6-(123I)iodanylimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline |

InChI |

InChI=1S/C15H14IN3/c1-18(2)13-6-3-11(4-7-13)14-10-19-9-12(16)5-8-15(19)17-14/h3-10H,1-2H3/i16-4 |

InChI Key |

GUJHUHNUHJMRII-KIWWSDKQSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)[123I] |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I |

Origin of Product |

United States |

Radiopharmaceutical Synthesis and Characterization Methodologies of 123i Impy

Radiochemical Synthesis Protocols for (123I)Impy

The radiosynthesis of this compound primarily relies on introducing the radioactive iodine-123 isotope into the imidazopyridine structure. Two notable reaction pathways have been explored for this purpose: iododestannylation and copper-mediated nucleophilic radioiodination.

Iododestannylation Reaction Pathways for this compound Preparation

Iododestannylation is a widely used method for introducing radioiodine into aryl compounds, including imidazopyridine derivatives. This reaction typically involves a tributyltin precursor, where the tributylstannyl group is replaced by the radioiodine atom.

A common approach for the synthesis of this compound via iododestannylation utilizes 2-(4'-N,N-dimethylaminophenyl)-6-(tributylstannyl)imidazo[1,2-a]pyridine as the precursor nih.govgoogle.comnih.govrti.org. The reaction is generally carried out in the presence of an oxidizing agent, such as hydrogen peroxide or N-chlorosuccinimide, and an acid, typically hydrochloric acid, along with sodium [123I]iodide nih.govplos.orggoogle.comsnmjournals.orgniph.go.jpsnmjournals.org.

The reaction pathway involves the oxidative cleavage of the carbon-tin bond in the precursor, followed by the electrophilic attack of a reactive iodine species (generated from the oxidation of [123I]iodide) on the activated aromatic ring at the position where the stannyl (B1234572) group was previously attached nih.gov.

Early methods using hydrogen peroxide as the catalyst have been reported to yield the no-carrier-added product nih.gov. One published procedure involved adding the tributyl tin intermediate to a mixture of sodium [123I]iodide, hydrogen peroxide, and hydrochloric acid in a sealed vial and allowing the reaction to proceed at 40°C for 10 minutes oup.com. Another method described using N-chlorosuccinimide as a free radical initiator, although attempts to incorporate 123I into IMPY using this specific initiator were reported as unsuccessful in one study snmjournals.org.

A simplified method for radioiodinated IMPY synthesis via iododestannylation using a tin precursor and hydrogen peroxide as a catalyst has been reported to achieve a radiochemical yield of >50% with a total synthesis time of less than 1 hour nih.gov.

Copper-Mediated Nucleophilic Radioiodination Techniques for Imidazopyridines

More recently, copper-mediated nucleophilic radioiodination techniques have emerged as alternative methods for synthesizing radioiodinated compounds, including this compound rsc.orgrsc.orgresearchgate.netopen.ac.uk. This approach typically utilizes aryl boronic esters or acids as precursors, offering potential advantages over stannyl precursors, such as reduced toxicity rsc.orgacs.org.

A general method for the copper-mediated nucleophilic (123I)-iodination of (hetero)aryl boronic esters and acids has been developed rsc.orgrsc.orgresearchgate.netopen.ac.uk. This method allows access to several commonly used SPECT radiotracers, including this compound rsc.orgrsc.orgopen.ac.uk. The reaction is often carried out using a copper catalyst, such as copper(II), in the presence of a ligand like 1,10-phenanthroline (B135089) acs.orgrsc.org.

For the synthesis of this compound, using an aryl boronic ester precursor and a copper-mediated approach has been shown to yield improved radiochemical yields compared to some iododestannylation methods rsc.org. One reported copper(II)-mediated method using an aryl boronic ester precursor for this compound achieved an isolated radiochemical yield of 78% rsc.org. This method involves heating the reaction mixture at 80 °C for a specific time rsc.org.

Radiochemical Yield and Purity Assessment in Research Synthesis

Assessing the radiochemical yield and purity of this compound is crucial to ensure the quality and reliability of the radiopharmaceutical for research applications. Radiochemical yield refers to the amount of radioactivity in the final isolated product as a percentage of the starting radioactivity acs.org. Radiochemical purity indicates the percentage of the total radioactivity that is in the desired chemical form, i.e., this compound acs.org.

Reported radiochemical yields for this compound synthesis via iododestannylation have varied, ranging from 30% to 45% using HPLC purification in earlier protocols nih.gov. A simplified method reported a yield of >50% nih.gov. Another study using iododestannylation reported a radiochemical yield of 87% and radiochemical purity >96% snmjournals.org.

Copper-mediated methods have shown potential for higher yields. A copper-mediated nucleophilic radioiodination method using an aryl boronic ester precursor for this compound achieved an isolated radiochemical yield of 78% rsc.org.

Radiochemical purity is typically assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) nih.govsnmjournals.orgrsc.org. HPLC is commonly used for purification and analysis, allowing for the separation of the radiolabeled product from unreacted precursors and radiochemical impurities nih.govsnmjournals.orgsnmjournals.orgoup.comsnmjournals.org. Radiochemical purity greater than 95% is generally considered acceptable for research applications nih.gov.

Interactive Data Table: Radiochemical Yield and Purity Examples

| Synthesis Method | Precursor Type | Oxidant/Catalyst | Radiochemical Yield (%) | Radiochemical Purity (%) | Purification Method | Reference |

| Iododestannylation | Tributyltin derivative | Hydrogen peroxide | 30-45 | >95 | HPLC | nih.gov |

| Iododestannylation | Tributyltin derivative | Hydrogen peroxide | >50 | >95 | C4 mini-column | nih.gov |

| Iododestannylation | Tributyltin intermediate | Hydrogen peroxide | 87 | >96 | HPLC | snmjournals.org |

| Copper-mediated iodination | Aryl boronic ester | Copper(II), Ligand | 78 | Not specified in snippet | Not specified in snippet | rsc.org |

In Vitro Radiochemical Stability for Research Applications

The in vitro radiochemical stability of this compound is important to ensure that the radiotracer remains in its intended chemical form during handling, storage, and experimental procedures. Stability is typically assessed by monitoring the radiochemical purity of the compound over time under specific storage conditions.

Studies have reported on the in vitro stability of radioiodinated IMPY. For this compound purified by HPLC, stability of 6 hours at room temperature when stored in 100% ethanol (B145695) at -20°C has been reported nih.gov. For (125I)IMPY, which has a longer half-life, stability of up to 8 weeks under the same storage conditions was observed nih.gov. Another study on (125I)IMPY demonstrated that the radiochemical purity remained above 90% even after 48 hours post-labeling using the Iodogen method mdpi.com.

In vitro stability in biological matrices, such as plasma, is also evaluated to understand how the radiotracer behaves in a physiological environment. For a related radioiodinated compound, incubation in mouse plasma for 1 hour showed that a significant percentage of the radioactivity remained as the intact form plos.org.

Precursor Chemistry Development for Imidazopyridine Radiosyntheses

The development of suitable precursor molecules is a critical aspect of radiosynthesis, as the efficiency and success of the radiolabeling reaction depend heavily on the precursor's structure and reactivity. For the radiosynthesis of this compound, the primary precursors are typically substituted imidazopyridines designed to facilitate the introduction of the radioiodine atom.

For iododestannylation, the key precursor is the tributylstannyl derivative of IMPY, specifically 2-(4'-N,N-dimethylaminophenyl)-6-(tributylstannyl)imidazo[1,2-a]pyridine nih.govgoogle.comnih.govrti.org. The synthesis of this stannyl precursor is a prerequisite for the subsequent radioiodination step. The conversion of IMPY to its tributyltin intermediate has been achieved using procedures similar to those for related compounds snmjournals.org.

For copper-mediated radioiodination, aryl boronic esters or acids serve as precursors rsc.orgrsc.orgresearchgate.netopen.ac.uk. The development of synthetic routes to access these boronic acid or ester derivatives of the imidazopyridine core is necessary. This approach offers the advantage of using less toxic precursors compared to organotin compounds rsc.orgacs.org. Research in this area focuses on developing general methods for preparing these boronic precursors with suitable functional groups and in good yields rsc.orgacs.org. For example, the synthesis of N,N-dimethyl-4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)aniline, a boronic ester precursor, has been reported rsc.org.

The broader field of imidazopyridine synthesis involves various methodologies, including multicomponent reactions and transition-metal-catalyzed coupling reactions, which can be adapted for the synthesis of radiosynthesis precursors nih.govacs.orgresearchgate.netbeilstein-journals.org. The development of efficient and selective methods for synthesizing substituted imidazopyridines with appropriate leaving groups (like stannyl or boronic acid/ester) at the desired radioiodination site is essential for advancing this compound and other related radiotracers.

Preclinical Pharmacological and Target Binding Investigations of 123i Impy

In Vitro Binding Affinity and Selectivity Studies

In vitro investigations have been crucial in understanding the interaction of (123I)Impy with amyloid-β (Aβ) aggregates and plaques, demonstrating its potential as a diagnostic agent.

Binding to Synthetic Amyloid-β Aggregates in Research Assays

Research assays utilizing pre-formed synthetic amyloid-β peptide aggregates have shown that IMPY possesses good binding affinity. Specifically, IMPY demonstrated an inhibition constant (Ki) of approximately 15 nmol/L when evaluated against 125I-labeled 2-[4′-dimethylaminophenyl]-6-iodobenzothiazole as the ligand for preformed synthetic amyloid-β peptide aggregates. snmjournals.orgsnmjournals.orgresearchgate.net Competitive binding assays using [125I]IMPY for aggregates of Aβ1-42 fibers in solution have also been conducted to evaluate the affinity of other compounds, indicating that derivatives can inhibit the binding of [125I]IMPY in a dose-dependent manner. niph.go.jp

Specificity for Amyloid Plaques in Post-Mortem Brain Tissue Models

Studies using post-mortem human brain tissues from patients with AD have provided strong evidence for the specificity of IMPY and its radioiodinated form, (125I)Impy, for amyloid plaques. (125I)Impy has displayed selective labeling of amyloid plaques in postmortem sections of brain from AD patients. snmjournals.orgsnmjournals.org In vitro autoradiography of AD brain sections has shown that the high binding signal is specifically due to the presence of Aβ plaques. researchgate.net This selective binding to Aβ plaques in postmortem human brain sections from AD patients, but not in control brains, has been observed. snmjournals.orgsnmjournals.orgresearchgate.netnih.gov High affinity binding in the nanomolar range has been obtained in cerebellar homogenates prepared from postmortem AD brains. cgu.edu.tw In vitro autoradiography of brain sections from transgenic mice (Tg2576), a model of AD, with [125I]IMPY displayed highly selective binding to amyloid-like structures. researchgate.net

Competitive Binding Studies and Inhibition Constant (Ki) Determination

Competitive binding studies are routinely performed using [125I]IMPY as the competing radioligand to assess the affinity of other potential amyloid-binding agents for Aβ aggregates. scienceopen.comnih.gov The inhibition constant (Ki) is a key parameter determined from these studies, reflecting the binding affinity of a compound. IMPY itself has shown a good binding affinity with a Ki of around 15 nmol/L against synthetic amyloid-β peptide aggregates. snmjournals.orgsnmjournals.orgresearchgate.net Other compounds have been evaluated based on their ability to inhibit the binding of [125I]IMPY to Aβ aggregates, with Ki values in the nanomolar range indicating good affinity. scienceopen.com

Correlation of Binding with Histopathological Markers (e.g., Thioflavin-S Staining)

The selective binding of (125I)Impy to amyloid plaques in brain tissue sections has been correlated with standard histopathological markers, such as Thioflavin-S (TF-S) staining. nih.govcgu.edu.twscienceopen.com Thioflavin-S is a dye commonly used for the histological staining of amyloid plaques. nih.govmdpi.com Studies have shown that the location and density of the specific signal detected by [125I]IMPY in brain specimens correlate with the distribution of amyloid plaques confirmed by Thioflavin-S staining. nih.govcgu.edu.tw Ex vivo autoradiography of brain sections from transgenic mice after injection with a related compound, [123I]8, showed extensive labeling of Aβ plaques, which was confirmed by co-staining the same sections with thioflavin-S. scienceopen.com Similarly, in vitro autoradiography of brain sections of transgenic mice with [125I]IMPY displayed selective binding to amyloid-like structures comparable to that observed with thioflavin-S staining. researchgate.net

In Vivo Biokinetics and Distribution in Animal Models

In vivo studies in animal models are essential to evaluate the pharmacokinetic properties of this compound, including its uptake, distribution, and clearance, particularly in the brain.

Cerebral Uptake and Washout Kinetics in Rodent Models (e.g., mice, rats, rabbits)

Biodistribution studies in normal mice after intravenous injection of [125I]IMPY have exhibited excellent initial brain uptake and fast washout. researchgate.netresearchgate.net For instance, one study reported a brain uptake of 2.9% initial dose/brain at 2 minutes post-injection and a rapid washout to 0.2% initial dose/brain at 60 minutes. researchgate.net Another study in normal mice showed good brain uptake (2.56% ID/g, 2 min postinjection) and rapid washout (0.21% ID/g, 60 min postinjection) for a related compound, [125I]14, suggesting similar favorable kinetics for the IMPY scaffold. researchgate.net Biodistribution experiments in normal mice have consistently shown high initial brain penetrations followed by fast washout from the brain. researchgate.net

In vivo single-photon emission computed tomography (SPECT) imaging in rabbits has also reiterated these pharmacokinetics data, showing initially high brain uptake followed by rapid washout. researchgate.netresearchgate.netnih.gov Biodistribution studies in rabbits confirmed an initial brain uptake of 1.16 ± 0.02% ID/g after 2 minutes, with a brain2min/brain30min ratio of 3.74. researchgate.netresearchgate.netnih.gov The radioactivity distribution in the rabbit brain was notably higher in regions known to be affected in Alzheimer's, such as the cingulate cortex (>40%) and hippocampus (>25%). researchgate.netresearchgate.netnih.gov

Despite the promising preclinical brain uptake and washout kinetics in rodents, preliminary clinical data for [123I]IMPY in humans showed a less robust signal-to-noise ratio for plaque labeling compared to PET tracers like [11C]PIB. cgu.edu.twnih.govsnmjournals.orgnih.govsnmjournals.org This lower contrast in humans may be attributed to faster brain and plasma clearance observed in both AD patients and healthy subjects, potentially due to in vivo metabolism and instability of [123I]IMPY. cgu.edu.twnih.govnih.govsnmjournals.org

Here are some interactive data tables based on the search results:

Table 1: In Vitro Binding Affinity of IMPY to Synthetic Aβ Aggregates

| Ligand | Competing Ligand | Binding Target | Inhibition Constant (Ki) | Citation |

| IMPY | 125I-labeled 2-[4′-dimethylaminophenyl]-6-iodobenzothiazole | Preformed synthetic amyloid-β peptide aggregates | ~15 nmol/L | snmjournals.orgsnmjournals.orgresearchgate.net |

| Derivatives (various structures) | [125I]IMPY | Aβ1-42 fibers in solution | Nanomolar range | niph.go.jpscienceopen.com |

Table 2: In Vivo Brain Uptake and Washout of Radioiodinated IMPY/Derivatives in Normal Mice

| Compound | Time Post-injection | Brain Uptake (% ID/g or % ID/brain) | Washout Rate | Citation |

| [125I]IMPY | 2 min | 2.9% ID/brain | Fast washout (0.2% ID/brain at 60 min) | researchgate.net |

| [125I]IMPY | 2 min | Excellent initial uptake | Fast washout | researchgate.net |

| [125I]14 | 2 min | 2.56% ID/g | Rapid washout (0.21% ID/g at 60 min) | researchgate.net |

| [125I]IMPY | Initial | High initial uptake | Fast washout (low background activity) | researchgate.net |

| [125I]Quinoxaline derivative (5) | 2 min | 6.03 ± 0.99% ID/g | Moderate washout (1.12% ID/g at 120 min) | niph.go.jp |

Table 3: In Vivo Brain Uptake and Washout of this compound in Normal Rabbits

| Compound | Time Post-injection | Brain Uptake (% ID/g) | Brain2min/Brain30min Ratio | Citation |

| [123I]IMPY | 2 min | 1.16 ± 0.02% | 3.74 | researchgate.netresearchgate.netnih.gov |

Table 4: Regional Radioactivity Distribution in Rabbit Brain after [123I]IMPY Injection

| Brain Region | Radioactivity Distribution (%) | Citation |

| Cingulate Cortex | >40% | researchgate.netresearchgate.netnih.gov |

| Hippocampus | >25% | researchgate.netresearchgate.netnih.gov |

Initial Brain Uptake and Clearance Rates

Preclinical studies in animal models, such as mice and rabbits, have evaluated the initial uptake and subsequent clearance of this compound in the brain. High initial brain uptake is a desirable characteristic for a radiotracer targeting brain pathologies, allowing sufficient tracer to cross the blood-brain barrier and bind to target sites. Rapid clearance from normal brain tissue is equally important to ensure a favorable signal-to-noise ratio, minimizing background activity and enhancing the visualization of specific binding to amyloid plaques.

Studies in normal mice reported high initial brain uptake values for this compound, with one study showing 2.88% ID/organ at 2 minutes post-injection. Another study in normal rats reported an initial brain uptake of 1.16 ± 0.02% ID/g after 2 minutes. researchgate.net Rapid washout from the brain has also been observed. In normal mice, the brain radioactivity decreased to 0.21% ID/organ at 60 minutes post-injection. The brain2min/brain60min ratio, an index used to compare the washout rate from normal brain, was reported as 13.7 for this compound in normal mice. mdpi.com In rabbits, in vivo SPECT imaging showed initially high brain uptake followed by rapid washout. researchgate.net

Table 1: this compound Brain Uptake and Clearance in Preclinical Models

| Species | Time Point (min) | Brain Uptake (%ID/g or %ID/organ) | Brain2min/BrainXmin Ratio | Citation |

| Normal Mice | 2 | 2.88 (%ID/organ) | - | |

| Normal Mice | 60 | 0.21 (%ID/organ) | 13.7 (Brain2min/Brain60min) | mdpi.com |

| Normal Rats | 2 | 1.16 ± 0.02 (%ID/g) | 3.74 (Brain2min/Brain30min) | researchgate.net |

Note: %ID/g = percentage of injected dose per gram of tissue; %ID/organ = percentage of injected dose per organ.

Biodistribution Patterns Across Peripheral Organs in Preclinical Models

Biodistribution studies in preclinical models provide crucial information about the uptake and clearance of the radiotracer in organs other than the brain. This helps assess potential off-target binding and identify primary routes of excretion.

While specific detailed biodistribution data for this compound across a comprehensive range of peripheral organs in preclinical models were not extensively detailed in the provided text, related studies on similar radioiodinated compounds offer some insights into typical distribution patterns. For instance, a study on 123I-ABC577, another radioiodinated imidazopyridine derivative, showed rapid distribution and blood clearance, followed by urinary and hepatobiliary elimination. oup.com This compound was distributed primarily to the liver, small intestine, kidneys, and adrenals. oup.com Another study on radioiodinated chalcones in normal mice displayed high brain uptake and rapid clearance, with excretion primarily via the hepatobiliary system and also through the renal system. nih.gov

Given that this compound is also a radioiodinated compound, it is plausible that it shares some of these general biodistribution characteristics, involving hepatic and renal clearance pathways. However, without specific data for this compound in peripheral organs from the provided sources, a detailed table cannot be constructed.

Metabolic Fate and Plasma Stability in Animal Systems

The metabolic stability of a radiotracer in plasma and its metabolic fate in vivo are critical factors influencing its effectiveness. Metabolism can lead to the formation of radiolabeled metabolites that may have different pharmacokinetic properties and binding characteristics than the parent compound, potentially affecting target-to-background ratios and image quality.

Studies have indicated that this compound can undergo metabolism in vivo. The fast brain and plasma clearance observed with this compound have been attributed, in part, to its in vivo metabolism and instability, which may contribute to a less than optimal signal-to-noise ratio. researchgate.net One study noted that all this compound metabolites were polar. snmjournals.org The amount of unchanged this compound in plasma decreased rapidly after injection. snmjournals.org

Table 2: Plasma Stability of this compound (Unchanged Compound Remaining)

| Time Point (min) Post-injection | Unchanged this compound in Plasma (%) - AD Patients | Unchanged this compound in Plasma (%) - Healthy Controls | Citation |

| 2 | 73.4 ± 6.9 | 80.0 ± 8.0 | snmjournals.org |

| 30 | 22.2 ± 5.2 | 19.6 ± 6.9 | snmjournals.org |

| 60 | 14.6 ± 3.8 | 9.3 ± 2.7 | snmjournals.org |

This rapid decrease in the percentage of unchanged this compound in plasma highlights its metabolic lability in vivo, which has been suggested as a factor contributing to its performance in clinical studies. researchgate.net

Advanced Molecular Imaging Research in Animal Models with 123i Impy

Application of Small-Animal SPECT for Amyloid-β Plaque Visualization

(123I)IMPY has been explored for its ability to visualize Aβ plaques in living subjects using small-animal SPECT. nih.gov

Imaging in Transgenic Animal Models of Amyloidosis (e.g., PSAPP, Tg2576, APP/PS1 mice)

Studies have utilized this compound in various transgenic mouse models that develop amyloid pathology, such as PSAPP and Tg2576 mice. nih.govresearchgate.netscispace.com Ex vivo autoradiographic experiments using double-transgenic mice (PSAPP) have demonstrated that IMPY selectively labels Aβ plaques. researchgate.netscispace.com Plaque labeling with (125I)IMPY was also studied in 18-month-old Tg2576 mice, which produce excess amyloid plaques. nih.gov Ex vivo autoradiograms of brain sections from these mice four hours after injection clearly showed distinct plaque labeling with low background activity. nih.gov In vitro autoradiography with this compound has also clearly demonstrated its capability for visualizing Aβ plaques in brain sections from AD models like the APP/PS1 double-transgenic mouse. snmjournals.org

Quantitative Assessment of Amyloid-β Plaque Burden in Preclinical Imaging

While ex vivo studies have shown promising results, the results of in vivo microSPECT imaging studies with this compound in PSAPP mice were not consistently encouraging in early investigations. snmjournals.orgcgu.edu.tw The signal-to-noise ratio for plaque labeling with this compound was found to be not as robust as that of the PET tracer (11C)PIB in some comparisons. researchgate.netcgu.edu.tw This was potentially attributed to fast brain and plasma clearance, as well as in vivo metabolism and instability of this compound, which could lead to a decreased signal. researchgate.netcgu.edu.tw However, other research indicated that this compound is a potentially useful SPECT imaging agent for in vivo labeling of Aβ plaques in the living brain. nih.gov Using a tissue dissection technique, (125I)IMPY showed a moderate increase in the cortical region of transgenic mice compared to age-matched controls. nih.gov

Ex Vivo Autoradiographic Confirmation of In Vivo Plaque Labeling

Ex vivo autoradiography has been a crucial method for confirming the binding specificity of this compound to Aβ plaques observed in animal models. (125I)IMPY has displayed selective labeling of amyloid plaques in transgenic mouse models of AD. snmjournals.org Ex vivo autoradiographic analyses have visually confirmed this compound-labeled Aβ plaques in aged APP/PS1 double-transgenic mice. snmjournals.org (125I)IMPY labeled Aβ plaques in transgenic mouse brain sections, and this labeling was consistent with fluorescent staining and Aβ-specific antibody labeling. nih.gov Significant amounts of Aβ plaques in the cortical, hippocampal, and entorhinal regions of transgenic mouse brains were clearly detected with (125I)IMPY via ex vivo autoradiography. nih.gov This contrasted with little labeling observed in age-matched control mouse brains. nih.gov

Comparative Preclinical Imaging Studies with Other Radioligands

Comparative studies have been conducted to benchmark the performance of this compound against other radioligands for amyloid-β imaging in preclinical settings.

Benchmarking against Other Amyloid-β SPECT Tracers (e.g., (123I)ABC577, (123I)DRM106, (125I)TZDM)

When comparing (125I)IMPY with other SPECT ligands like (125I)DRM106, ex vivo autoradiographic analysis showed that (125I)DRM106 had a higher sensitivity for detecting Aβ accumulation in transgenic mice than (125I)IMPY. snmjournals.orgsnmjournals.orgnih.govresearchgate.net (125I)IMPY has been reported to have more favorable in vivo kinetic properties than (125I)TZDM in animal studies. nih.gov

Comparison with Positron Emission Tomography (PET) Amyloid-β Radiotracers in Animal Research (e.g., (11C)PIB, (18F)AV-45)

Preliminary clinical data for this compound showed a distinct distribution pattern similar to that of the PET tracer (11C)PIB. researchgate.netsnmjournals.org However, the signal-to-noise ratio for plaque labeling with this compound was not as robust as that of (11C)PIB in some studies. researchgate.netcgu.edu.twsnmjournals.org (11C)PIB has shown marked retention in areas of association cortex known to contain substantial amounts of Aβ deposits. nih.gov While (11C)PIB is a widely used PET ligand for assessing Aβ accumulation in AD model mice and patients, PET tracers are generally considered more difficult and costly to produce and use clinically compared to SPECT agents. snmjournals.orgsnmjournals.org (18F)AV-45, another PET agent, has shown excellent binding affinity to Aβ plaques in AD model mice by ex vivo autoradiography, with results comparable to those previously reported for (125I)IMPY in a similar strain of transgenic mice. snmjournals.org

Methodological Challenges in Preclinical SPECT Imaging of Amyloid-β with this compound

Preclinical SPECT imaging of amyloid-beta (Aβ) plaques in animal models using radiolabeled compounds like this compound faces several methodological challenges. These challenges can impact the quality and reliability of the imaging data obtained, influencing the interpretation of amyloid-beta deposition in disease models.

Signal-to-Noise Ratio Limitations in Animal Models

One significant challenge in preclinical SPECT imaging of amyloid-beta with this compound in animal models is achieving an adequate signal-to-noise ratio (SNR). The signal-to-noise ratio for plaque labeling with this compound has been noted as not being as high as that of tracers like (11C)PIB, a well-characterized PET tracer for plaques. nih.govcgu.edu.twsnmjournals.org This lower contrast may be attributed to factors such as fast clearance from the brain and plasma. nih.gov The rapid metabolism and instability of this compound in vivo may contribute to suboptimal signal-to-noise ratios for targeting Aβ plaques in the brain. nih.govcgu.edu.tw While (125I)Impy has shown utility in in vitro characterization of plaque binding with high affinity and capacity in postmortem AD brain homogenates, the in vivo SPECT imaging results with this compound in animal models, such as PSAPP mice, have been reported as not very encouraging. cgu.edu.twsnmjournals.orgnih.gov Preliminary clinical data also indicated a low signal-to-noise ratio, making differentiation difficult. snmjournals.orgplos.orgnih.gov

Implications of In Vivo Metabolic Instability on Image Quality

The in vivo metabolic instability of this compound poses implications for image quality in preclinical SPECT imaging. Rapid metabolism and instability in vivo are believed to potentially lead to a decreased signal for plaque targeting. cgu.edu.twresearchgate.netsnmjournals.org This metabolic breakdown can result in the presence of radiolabeled metabolites in the brain, which may not specifically bind to amyloid-beta plaques, thereby increasing background noise and reducing the specific signal from the target. The amount of unchanged this compound in plasma decreases rapidly after injection. snmjournals.org While the metabolism of this compound did not significantly differ between AD patients and healthy control subjects in one study, the presence of polar metabolites was observed. snmjournals.org The in vivo instability has been suggested as a possible reason for the low signal-to-noise ratio observed in clinical data. plos.orgnih.gov

Considerations for Lipophilicity in Brain Penetration and Clearance Dynamics

Lipophilicity is a crucial factor influencing the brain penetration and clearance dynamics of radiotracers like this compound. For a compound to be effective for brain imaging, it typically needs to be sufficiently lipophilic to cross the blood-brain barrier (BBB). eanm.orgmdpi.com Previous studies suggest an optimal lipophilicity range for brain entry, often indicated by log P values between 1 and 3. nih.gov this compound has been described as having high lipophilicity. plos.orgnih.govresearchgate.net

Evolution of Imidazopyridine Based Radiotracers and Future Research Directions

Design and Synthesis Strategies for Next-Generation Imidazopyridine Derivatives

The limitations observed with early radiotracers like (123I)Impy have driven the design and synthesis of novel imidazopyridine derivatives aimed at improving their efficacy for in vivo amyloid-beta imaging. The general strategy involves modifying the core imidazopyridine structure to enhance binding affinity, improve brain penetration, and increase metabolic stability snmjournals.orgacs.orgresearchgate.net. Researchers have synthesized series of 2-phenyl- and 2-pyridyl-imidazo[1,2-a]pyridine derivatives, exploring various substituents to identify compounds with optimal properties acs.orgnih.govresearchgate.net. These efforts often involve multi-component reactions and various coupling strategies to assemble the desired molecular scaffolds rsc.orgnih.gov. For instance, iodine-catalyzed methods have been developed for the synthesis of imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines through one-pot three-component condensations rsc.org.

Exploration of Structural Modifications for Enhanced Amyloid-β Specificity and In Vivo Kinetics

Structural modifications of the imidazopyridine core and its substituents have been extensively explored to enhance binding specificity to Aβ plaques and optimize in vivo kinetics, including brain uptake and washout snmjournals.orgacs.orgresearchgate.netscience.gov. Studies have shown that even subtle changes can significantly impact binding affinity. For example, replacing the iodine atom in (125I)Impy with a methyl group or hydrogen substantially decreased its binding affinity for Aβ aggregates nih.gov. The presence of a dimethylamino group appears to be crucial for Aβ binding in some related structures beilstein-journals.org.

Next-generation compounds, such as DRM106 (6-iodo-2-[4-(1H-3-pyrazolyl)phenyl]imidazo[1,2-a]pyridine) and (123I)ABC577, have been developed with improved characteristics compared to this compound snmjournals.orgacs.orgnih.govresearchgate.netnih.gov. DRM106, for instance, demonstrated higher affinity for synthetic human Aβ fibrils and improved metabolic stability snmjournals.orgresearchgate.net. In vitro autoradiography studies with (125I)-labeled DRM106 successfully detected Aβ plaques in postmortem AD patient brains snmjournals.orgresearchgate.net. (123I)ABC577, a triazole-substituted 2-pyridyl-imidazopyridine derivative, showed high initial brain uptake and rapid washout in biodistribution studies in normal rats, along with selective binding to Aβ plaques in AD brain tissue acs.orgresearchgate.netnih.gov. These findings underscore the importance of systematic structural modifications in developing radiotracers with enhanced performance.

Data from in vitro binding assays illustrate the impact of structural changes on affinity:

| Compound | Structure | Ki (nM) for Aβ Aggregates | Reference |

| (125I)IMPY | 6-iodo-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine | 15 ± 5 | nih.gov |

| IMPY (Methyl) | 6-methyl-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine | ~242 | nih.gov |

| IMPY (Hydrogen) | 6-H-2-(4´-dimethylamino)-phenyl-imidazo[1,2-a]pyridine | ~1242 | nih.gov |

| DRM106 | 6-iodo-2-[4-(1H-3-pyrazolyl)phenyl]imidazo[1,2-a]pyridine | Higher affinity than IMPY | snmjournals.orgresearchgate.net |

| (125I) Compound 8 | Novel pyridyl benzofuran (B130515) derivative | 2.94 | plos.org |

| (125I) Compound 9 | Novel pyridyl benzofuran derivative | 2.36 | plos.org |

| (125I) Compound 7 | Novel pyridyl benzofuran derivative | 10.3 | plos.org |

Note: Ki values can vary depending on the specific assay conditions.

Novel Radiosynthesis Methods for Imidazopyridine Analogues in Research (e.g., Aryl Boronic Precursors)

Efficient and reliable radiosynthesis methods are crucial for the production of radioiodinated imidazopyridine radiotracers. Traditionally, oxidative iododestannylation from organotin precursors has been a common method for radioiodination, offering high radiochemical purity researchgate.net. However, this method can result in toxic organotin residues in the final product and the organotin precursors can be unstable for long-term storage researchgate.net. Additionally, the oxidizing agents used, such as hydrogen peroxide and N-chlorosuccinimide, require careful handling researchgate.net.

More recently, copper-mediated radioiodination using aryl boronic acid or ester precursors has gained attention as an alternative method nih.govnih.govrsc.org. This approach offers several advantages, including the ability to perform radioiodination at room temperature using stable aryl boronic precursors nih.govrsc.org. The reaction can often be conducted in a reaction vessel exposed to air and does not require the preparation of complex starting materials or reagents nih.gov. Copper-mediated methods can also lead to improved reaction times and yields compared to some indirect methods nih.gov. Furthermore, the significant difference in polarity between the boronic acid precursor and the radiolabeled product can facilitate purification nih.gov. While studies on the full scope of copper-mediated radioiodination through boronic precursors are ongoing, this method holds significant potential for the research synthesis of novel radioiodinated imidazopyridine analogues nih.govrsc.org.

Potential Research Applications of Imidazopyridine Derivatives in Other Protein Misfolding Disorders (e.g., Prion Diseases)

Protein misfolding and aggregation are not unique to Alzheimer's disease but are common characteristics of a range of neurodegenerative disorders, collectively known as proteinopathies nih.govnumberanalytics.comcsic.esnorthwestern.edu. These include Parkinson's disease, Huntington's disease, and prion diseases, each characterized by the aggregation of specific proteins nih.govnumberanalytics.com. Given that imidazopyridine derivatives have shown affinity for amyloid-beta aggregates, there is research interest in exploring their potential, or that of related scaffolds, for imaging protein aggregates in other misfolding disorders.

While research on imidazopyridine derivatives specifically for imaging prion diseases is less extensive than for Aβ, the broader class of ligands targeting amyloid-like structures may have cross-reactivity. For example, the PET tracer (18F)-FDDNP, a naphthyl-ethylidene derivative, has been reported to bind to prion plaques in addition to Aβ plaques and neurofibrillary tangles mdpi.com. The development of radiotracers for imaging tau aggregates, another key proteinopathy in AD and other tauopathies, has also seen the exploration of related scaffolds like benzimidazopyrimidine and pyridoimidazopyridine derivatives researchgate.net. This suggests that the fundamental structural features of imidazopyridines that enable binding to amyloid-beta might be adaptable for targeting the aggregated protein structures in other protein misfolding diseases, opening avenues for future research.

Methodological Advancements in Preclinical Imaging Techniques for Amyloid-β Research

Preclinical imaging techniques, primarily SPECT and PET, are indispensable tools in the research and development of amyloid-beta radiotracers, including imidazopyridine derivatives snmjournals.orgplos.orgacs.orgresearchgate.netnih.govresearchgate.netnih.govmdpi.commdpi.comsnmjournals.orgnih.govnih.govnih.gov. Advancements in these methodologies enhance the ability to evaluate the in vivo performance of novel radiotracers and to study amyloid-beta pathology in animal models of AD.

Key methodological advancements include the increased sophistication of imaging hardware and software, allowing for higher resolution and more quantitative analysis of radiotracer distribution in the brain nih.gov. The use of transgenic mouse models that overexpress amyloid-beta provides a crucial in vivo system to test the specificity and kinetics of new imidazopyridine radiotracers snmjournals.orgplos.orgacs.orgresearchgate.netnih.govresearchgate.netnih.gov. Techniques like ex vivo autoradiography are used to validate in vivo imaging findings by directly visualizing radiotracer binding to Aβ plaques in brain tissue sections snmjournals.orgplos.orgresearchgate.netnih.govresearchgate.net. Quantitative analysis methods, such as the calculation of standardized uptake value ratios (SUVRs) or distribution volume ratios (DVRs), are employed to assess the level of radiotracer retention in amyloid-rich brain regions compared to reference areas, providing a quantitative measure of amyloid burden nih.gov. Studies comparing newer imidazopyridine tracers like (123I)DRM106 with established tracers like (11C)-PiB in transgenic mice demonstrate the improved sensitivity and quantitation achievable with optimized compounds and techniques snmjournals.orgresearchgate.net. These ongoing advancements in preclinical imaging are vital for the continued development and evaluation of imidazopyridine-based radiotracers for amyloid-beta research.

Q & A

Q. What methodologies are employed for synthesizing and radiolabeling (123I)IMPY?

this compound is synthesized via a two-step process:

- Step 1 : Synthesis of the tributyltin precursor, 2-(4′-dimethylaminophenyl)-6-tributylstannylimidazo[1,2-α]pyridine (IMPY), followed by iododestannylation using hydrogen peroxide as an oxidizing agent .

- Step 2 : Radiolabeling with iodine-123 achieves radiochemical purity >95%, validated by HPLC and TLC .

- Key challenge : Alternative initiators like N-chlorosuccinimide fail due to electron interference from IMPY’s nitrogen atoms, making H₂O₂ the preferred oxidant .

Q. How is this compound characterized for Aβ plaque targeting in preclinical models?

- Ex vivo autoradiography in transgenic mice (e.g., PSAPP models) confirms selective binding to Aβ plaques .

- Competitive binding assays show nanomolar affinity for Aβ aggregates, with specificity validated against non-target tissues (e.g., cerebellum) .

- Lipophilicity measurement : LogP values (~3.5) indicate moderate brain permeability but contribute to non-specific binding .

Q. What pharmacokinetic properties influence this compound’s brain uptake and clearance?

- Brain uptake : Peaks at 2–5 minutes post-injection in rodents, followed by rapid washout from non-target regions .

- Plasma stability : Metabolite analysis via HPLC reveals partial degradation to free iodine-123, requiring corrections in biodistribution studies .

- Key limitation : High lipophilicity reduces signal-to-noise ratios in SPECT imaging due to residual background activity .

Q. What SPECT imaging protocols are optimized for this compound in Aβ plaque detection?

- Dosage : 5–10 mCi (185–370 MBq) administered intravenously .

- Acquisition parameters : Dual-head gamma camera with medium-energy collimators; imaging at 60–90 minutes post-injection .

- Quantitative analysis : Striatum-to-cerebellum ratios <2.8 in preclinical models, lower than PET tracers like [11C]PIB .

Q. How are dosimetric risks assessed for iodine-123 in this compound studies?

- Thyroid exposure : Blockade with potassium iodide (KI) is critical to mitigate uptake of free iodine-123 .

- Monte Carlo simulations : Human thyroid models show higher absorbed doses for 123I compared to 131I due to shorter half-life (13 hours) and decay distribution .

Advanced Research Questions

Q. How can structural modifications address this compound’s high lipophilicity and improve imaging contrast?

- Derivatization : Introducing polar groups (e.g., hydroxyl, carboxyl) reduces logP values while retaining Aβ affinity .

- Biodistribution studies : Flexible benzyloxybenzene derivatives show improved brain clearance and lower non-specific binding compared to rigid IMPY analogs .

- Example : 125I-labeled benzyloxybenzene derivatives achieve striatum-to-cerebellum ratios >3.5 in murine models .

Q. What strategies enhance this compound’s in vivo stability and reduce metabolite interference?

- Prodrug design : Shielding the iodinated site with enzymatically cleavable groups (e.g., esters) delays deiodination .

- Co-administration of inhibitors : Antioxidants (e.g., ascorbic acid) reduce free radical-mediated degradation .

- Validation : Post-mortem HPLC of brain homogenates confirms intact tracer levels >80% at 60 minutes post-injection .

Q. How does this compound compare to PET-based Aβ tracers like [11C]PIB in clinical sensitivity?

- Clinical data : this compound shows similar distribution patterns to [11C]PIB in Alzheimer’s patients but with lower contrast (cortical-to-cerebellum ratio: 1.3 vs. 2.5 for PIB) .

- Limitations : SPECT’s lower resolution and IMPY’s pharmacokinetics reduce diagnostic accuracy for early-stage Aβ deposition .

Q. What experimental designs resolve contradictions in this compound’s preclinical vs. clinical performance?

- Hybrid imaging : Co-registration with MRI improves anatomical localization of SPECT signals .

- Longitudinal studies : Tracking tracer retention over 24 hours distinguishes transient binding from specific Aβ interactions .

- Multi-center validation : Standardized protocols for dose, timing, and analysis reduce inter-study variability .

Q. Can this compound be integrated with multi-tracer SPECT studies for comprehensive neurodegeneration profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.